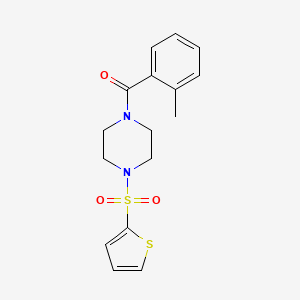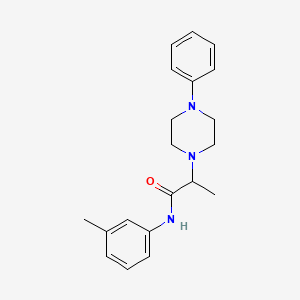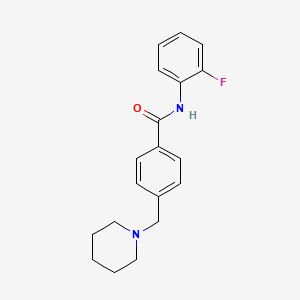![molecular formula C16H20N4O3S B4434153 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4434153.png)
1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
Descripción general
Descripción
1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as EPPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. EPPTB is a prolinamide-based inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been extensively studied for its potential applications in drug discovery and development. GSK-3β is a promising therapeutic target for several diseases, including Alzheimer's disease, diabetes, cancer, and inflammatory disorders. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to inhibit GSK-3β activity in vitro and in vivo, making it a potential candidate for the development of GSK-3β inhibitors. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been used as a tool compound to study the functions of GSK-3β in various cellular processes.
Mecanismo De Acción
1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a competitive inhibitor of GSK-3β, which binds to the ATP-binding site of the enzyme. The inhibition of GSK-3β by 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. The activation of the Wnt/β-catenin pathway has been shown to promote neurogenesis, which is important for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have several biochemical and physiological effects. Inhibition of GSK-3β by 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to induce autophagy, a cellular process that plays a crucial role in the clearance of damaged proteins and organelles. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to have neuroprotective effects by promoting the survival of neurons and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool compound for studying the functions of GSK-3β in various cellular processes. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for the development of GSK-3β inhibitors. However, 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide also has limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has several potential future directions for scientific research. One direction is to further investigate its potential applications in drug discovery and development. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has shown promising results as a GSK-3β inhibitor, and further studies are needed to determine its efficacy and safety in vivo. Another direction is to investigate the role of 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in autophagy and its potential applications in the treatment of neurodegenerative diseases. 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to induce autophagy, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Finally, 1-(ethylsulfonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can be used as a tool compound to study the functions of GSK-3β in various cellular processes, and further studies are needed to determine its role in disease pathogenesis.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-24(22,23)20-11-4-8-15(20)16(21)18-13-6-3-7-14(12-13)19-10-5-9-17-19/h3,5-7,9-10,12,15H,2,4,8,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPSKPQVQKKZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4434088.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4434091.png)


![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4434119.png)
![2-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434120.png)
![4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434128.png)
![[5-(3-ethoxy-5-iodo-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4434140.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)
![N-[3-(3-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4434163.png)